![molecular formula C28H32N2O3 B12450797 N-{1-[(2,6-dimethylphenyl)carbamoyl]-4-methylcyclohexyl}-N-(furan-2-ylmethyl)benzamide](/img/structure/B12450797.png)
N-{1-[(2,6-dimethylphenyl)carbamoyl]-4-methylcyclohexyl}-N-(furan-2-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[(2,6-dimethylphenyl)carbamoyl]-4-methylcyclohexyl}-N-(furan-2-ylmethyl)benzamide is a complex organic compound with a unique structure that includes a cyclohexyl ring, a furan ring, and a benzamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2,6-dimethylphenyl)carbamoyl]-4-methylcyclohexyl}-N-(furan-2-ylmethyl)benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the cyclohexyl intermediate: This involves the reaction of 4-methylcyclohexanone with 2,6-dimethylaniline in the presence of a suitable catalyst to form the intermediate.
Carbamoylation: The intermediate is then reacted with phosgene or a similar carbamoylating agent to introduce the carbamoyl group.
Coupling with furan-2-ylmethylamine: The final step involves coupling the carbamoylated intermediate with furan-2-ylmethylamine under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-{1-[(2,6-dimethylphenyl)carbamoyl]-4-methylcyclohexyl}-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
N-{1-[(2,6-dimethylphenyl)carbamoyl]-4-methylcyclohexyl}-N-(furan-2-ylmethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-{1-[(2,6-dimethylphenyl)carbamoyl]-4-methylcyclohexyl}-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-N-{1-[(2,6-dimethylphenyl)carbamoyl]-4-methylcyclohexyl}-N-(2-furylmethyl)benzamide
- N-{1-[(2,6-Dimethylphenyl)carbamoyl]cyclohexyl}-2-hydroxybenzamide
Uniqueness
N-{1-[(2,6-dimethylphenyl)carbamoyl]-4-methylcyclohexyl}-N-(furan-2-ylmethyl)benzamide is unique due to its specific combination of functional groups and structural features
Propiedades
Fórmula molecular |
C28H32N2O3 |
|---|---|
Peso molecular |
444.6 g/mol |
Nombre IUPAC |
N-[1-[(2,6-dimethylphenyl)carbamoyl]-4-methylcyclohexyl]-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C28H32N2O3/c1-20-14-16-28(17-15-20,27(32)29-25-21(2)9-7-10-22(25)3)30(19-24-13-8-18-33-24)26(31)23-11-5-4-6-12-23/h4-13,18,20H,14-17,19H2,1-3H3,(H,29,32) |
Clave InChI |
AQGWXRVIMSZLLJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)(C(=O)NC2=C(C=CC=C2C)C)N(CC3=CC=CO3)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


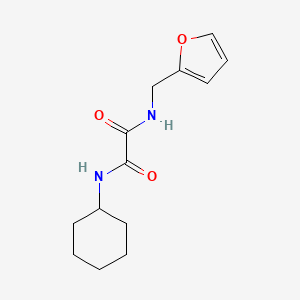
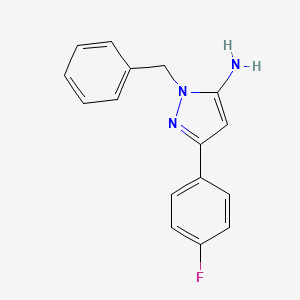
![5,5'-[(4-Bromophenyl)methanediyl]dipyrimidine-4,6-diol](/img/structure/B12450737.png)
![3-chloro-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B12450743.png)
![[(1Z)-1-amino-2-nitroethenyl][(4-methoxyphenyl)methyl]amine](/img/structure/B12450751.png)
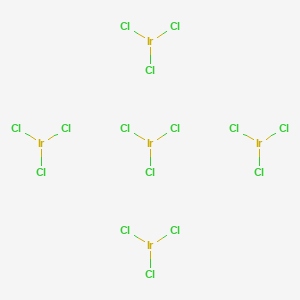
![((3aR,4R,6R,6aR)-6-(4,6-Bis(difluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol](/img/structure/B12450764.png)
![N'-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}pyridine-2-carbohydrazide](/img/structure/B12450765.png)
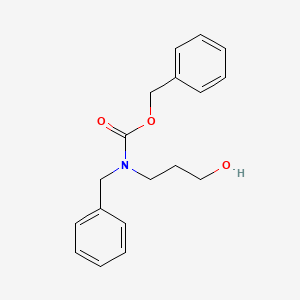
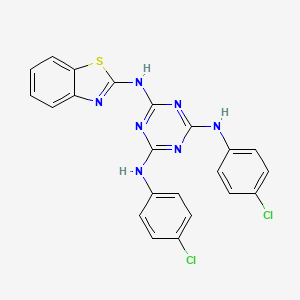
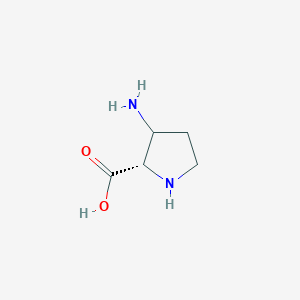


![[4-(1,2,4-Triazol-4-ylcarbamoyl)phenyl] acetate](/img/structure/B12450821.png)
